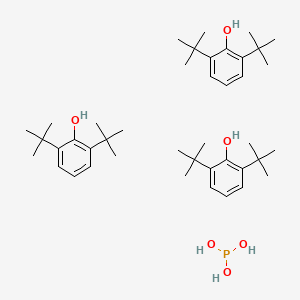
2,6-Ditert-butylphenol;phosphorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Ditert-butylphenol;phosphorous acid is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH. This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .
Vorbereitungsmethoden
2,6-Ditert-butylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide. The reaction is as follows:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
This method produces approximately 2.5 million kilograms per year . Another method involves alkylation of phenol with isobutylene at a temperature range of 100° to 110°C in the presence of phenyloxyorthotertbutylphenoxyhydroaluminum acid as a catalyst .
Analyse Chemischer Reaktionen
2,6-Ditert-butylphenol undergoes various types of reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Wissenschaftliche Forschungsanwendungen
2,6-Ditert-butylphenol is widely used in scientific research due to its antioxidative properties. It is used as a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . It is also used in the synthesis of CGP-7930, probucol, and nicanartine . In addition, it has applications in the field of biology and medicine as a free radical scavenger and in the prevention of oxidative stress .
Wirkmechanismus
The mechanism of action of 2,6-Ditert-butylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. It acts as a radical scavenger, inhibiting the oxidation process by donating a hydrogen atom . This mechanism is crucial in its role as an antioxidant and UV stabilizer.
Vergleich Mit ähnlichen Verbindungen
2,6-Ditert-butylphenol is similar to other alkylated phenols such as butylated hydroxytoluene (BHT) and 2,4-Dimethyl-6-tert-butylphenol . it is unique due to its higher thermal stability and effectiveness as an antioxidant. It is also less toxic compared to some other phenolic antioxidants .
Conclusion
2,6-Ditert-butylphenol;phosphorous acid is a versatile compound with significant industrial and scientific applications. Its unique properties and effectiveness as an antioxidant make it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
91453-88-2 |
|---|---|
Molekularformel |
C42H69O6P |
Molekulargewicht |
701.0 g/mol |
IUPAC-Name |
2,6-ditert-butylphenol;phosphorous acid |
InChI |
InChI=1S/3C14H22O.H3O3P/c3*1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6;1-4(2)3/h3*7-9,15H,1-6H3;1-3H |
InChI-Schlüssel |
NQVZPTXAQLNXKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















